

# Technical Guide: Properties and Safety of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

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## Compound of Interest

Compound Name: 3,6-Dichloropyridine-2-carboxamide

Cat. No.: B074606

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Disclaimer: The CAS number 1532-25-8 provided in the query corresponds to the compound 3,6-Dichloro-2-pyridinecarboxamide. However, the request for an in-depth technical guide suitable for researchers and drug development professionals suggests a likely interest in a more complex molecule with extensive research data. A plausible candidate, based on common pharmaceutical scaffolds, is the piperazine derivative 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2). This guide will focus on this latter compound, which serves as a key intermediate in the synthesis of antifungal agents.<sup>[1][2]</sup>

## Core Properties

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that is a key building block in the synthesis of various pharmacologically active molecules, most notably triazole antifungals like Itraconazole and Posaconazole.<sup>[1][2][3]</sup> Its chemical structure features a central piperazine ring N,N'-disubstituted with a 4-methoxyphenyl group and a 4-nitrophenyl group.

## Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a baseline for its handling and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>3</sub>	[3][4]
Molecular Weight	313.35 g/mol	[2][3][4]
Appearance	White to light yellow or brown crystalline solid/powder.	[2][3][4]
Melting Point	189-193 °C	[2][3][5]
Boiling Point (est.)	515.7 °C at 760 mmHg	[4][5]
Density (est.)	1.239 g/cm <sup>3</sup>	[4][5]
Flash Point (est.)	265.7 °C	[4]
Solubility	Slightly soluble in water; soluble in organic solvents such as Acetone, Chloroform, DMSO, and Methanol.	[5][6]
LogP (est.)	3.58	[4]
Topological Polar Surface Area	61.53 Å <sup>2</sup>	[4]

## Structural Information

Identifier	Value	Reference(s)
IUPAC Name	1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine	[7]
CAS Number	74852-61-2	[2][3][7]
SMILES	<chem>COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[O-]</chem> INVALID-LINK--[O-]	[7]
InChI Key	AVCKOFMRPAJEPN-UHFFFAOYSA-N	[7]

## Safety and Handling

Proper handling of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is essential to ensure laboratory safety. This section outlines its hazard classification and recommended safety protocols.

## GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.	[4]

Signal Word: Warning

Pictogram:

- GHS07 (Exclamation Mark)

## Precautionary Statements and First Aid

Type	Codes	Description	Reference(s)
Prevention	P264, P270	Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.	[4]
Response	P301+P312, P330	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.	[4]
Storage	-	Store in a well-ventilated place. Keep container tightly closed. Store in a dry, room temperature environment.	[5][8]
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.	[9]
First Aid (Inhalation)	-	Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.	[10]
First Aid (Skin)	-	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.	[10]

First Aid (Eye)

-

Rinse with pure water  
for at least 15  
minutes. Consult a  
doctor.

[\[10\]](#)

## Experimental Protocols

### Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine via N-Arylation

This protocol describes a common method for synthesizing the title compound through the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[\[1\]](#)[\[11\]](#)

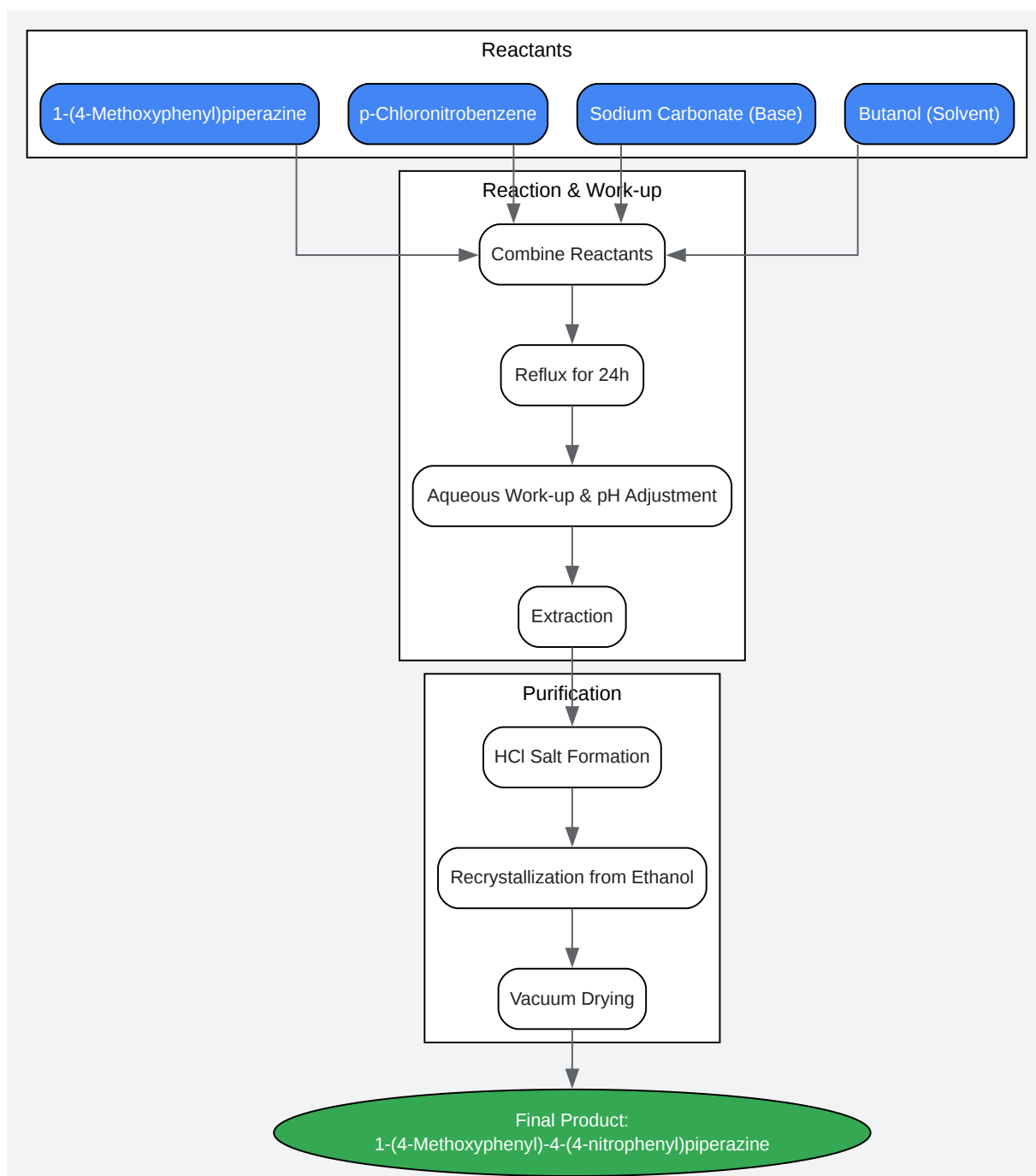
#### Materials:

- 1-(4-methoxyphenyl)piperazine
- p-chloronitrobenzene
- Solvent (e.g., Butanol)
- Base (e.g., Sodium Carbonate)
- Hydrochloric Acid (for salt formation/purification)
- Sodium Hydroxide (for pH adjustment)
- Ethanol (for recrystallization)

#### Procedure:

- Reaction Setup: In a reaction flask, combine 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, sodium carbonate, and butanol.
- Heating: Heat the mixture under reflux for several hours (e.g., 24 hours) to allow the N-arylation reaction to proceed to completion.[\[11\]](#)

- Work-up: After cooling the reaction mixture to room temperature, wash it with water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide.[\[11\]](#)
- Extraction: Extract the product into an organic solvent.
- Purification: Wash the combined organic layers. The product can be converted to its HCl salt by adding concentrated HCl, which facilitates precipitation.[\[11\]](#)
- Recrystallization: Isolate the salt and recrystallize it from a suitable solvent like ethanol to obtain the purified product.[\[11\]](#)
- Drying: Dry the final product under vacuum.[\[11\]](#)



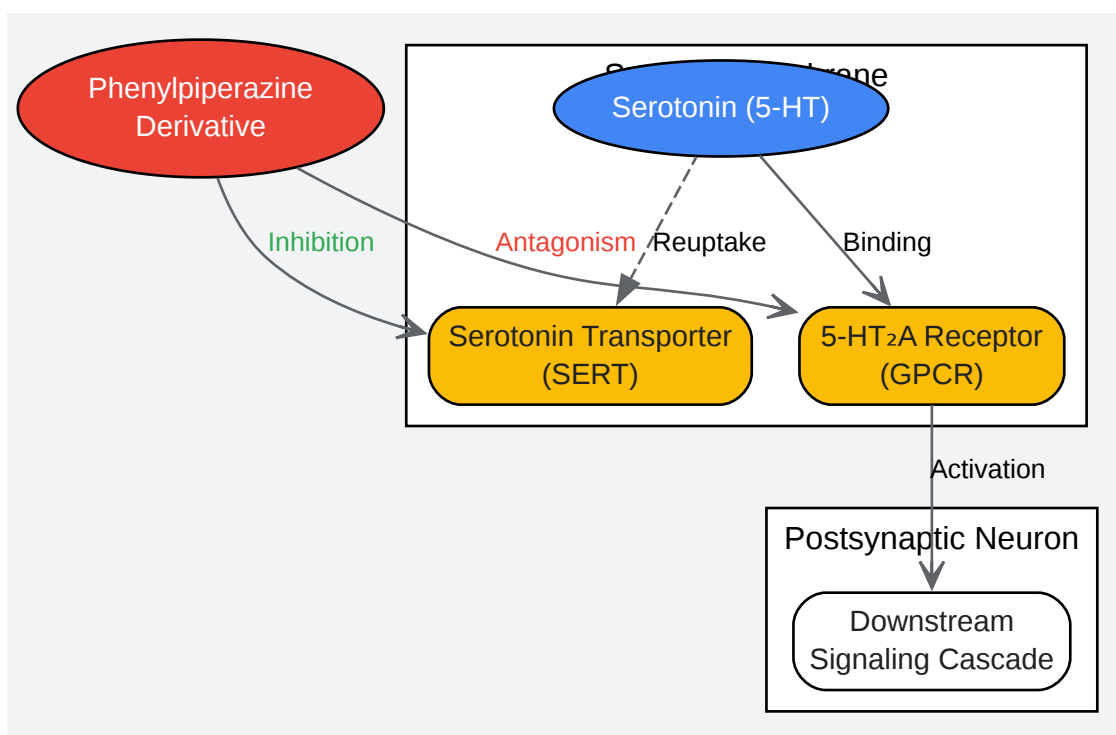
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Caption: Synthesis workflow for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

## Biological Activity and Signaling Pathways

While specific mechanistic studies on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine are not extensively detailed in the public domain, its structural class—phenylpiperazines—is well-known for interacting with monoaminergic systems in the central nervous system.[12][13] Many phenylpiperazine derivatives act as serotonin (5-HT) and dopamine (DA) receptor antagonists and/or reuptake inhibitors.[14][15]

The general mechanism involves binding to monoamine transporters (such as the serotonin transporter, SERT) and various G-protein coupled receptors (GPCRs), like the 5-HT<sub>2A</sub> receptor. This modulation can alter downstream signaling cascades, affecting neurotransmitter levels in the synaptic cleft and influencing neuronal activity.



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Caption: General mechanism of action for phenylpiperazine compounds on serotonergic systems.



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